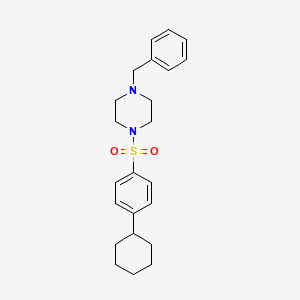

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(4-cyclohexylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2S/c26-28(27,23-13-11-22(12-14-23)21-9-5-2-6-10-21)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1,3-4,7-8,11-14,21H,2,5-6,9-10,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIRMKHVIYUZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Benzyl Chloride

The foundational step involves monoalkylation of piperazine using benzyl chloride under basic conditions:

Procedure :

- Reagents : Piperazine hexahydrate (1.0 equiv), benzyl chloride (1.1 equiv), sodium hydroxide (2.5 equiv), ethanol (solvent).

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

- Workup : Neutralization with HCl yields 1-benzylpiperazine dihydrochloride, which is recrystallized from ethanol/water (yield: 75–85%).

Key Considerations :

- Selectivity : Excess piperazine ensures monoalkylation, minimizing 1,4-dibenzylpiperazine byproducts.

- Scalability : The Organic Syntheses protocol (CV5P0088) is reproducible at multi-gram scales.

Synthesis of 4-Cyclohexylbenzenesulfonyl Chloride

Sulfonation of 4-Cyclohexylbenzene

While direct synthesis details are scarce in public literature, analogous methods for benzenesulfonyl chlorides suggest the following pathway:

Procedure :

- Sulfonation : React 4-cyclohexylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C.

- Quenching : Hydrolyze the sulfonic acid intermediate with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

- Purification : Distillation under reduced pressure yields the sulfonyl chloride (estimated yield: 60–70%).

Analytical Data :

- ¹H NMR (CDCl₃): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 2.55 (m, 1H, cyclohexyl), 1.75–1.25 (m, 10H, cyclohexyl).

Sulfonylation of 1-Benzylpiperazine

Reaction with 4-Cyclohexylbenzenesulfonyl Chloride

The final step involves sulfonylation of 1-benzylpiperazine’s secondary amine:

Procedure :

- Reagents : 1-Benzylpiperazine (1.0 equiv), 4-cyclohexylbenzenesulfonyl chloride (1.05 equiv), triethylamine (2.0 equiv), dichloromethane (DCM, solvent).

- Conditions : Stir at 25°C for 12–16 hours under nitrogen.

- Workup : Wash with 5% HCl, aqueous NaHCO₃, and brine. Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product (yield: 65–75%).

Mechanistic Insights :

- The base (triethylamine) scavenges HCl, driving the reaction toward completion.

- Steric hindrance from the cyclohexyl group may necessitate extended reaction times compared to simpler sulfonyl chlorides.

Characterization Data :

- ¹H NMR (CDCl₃): δ 7.75 (d, 2H, SO₂Ar), 7.40 (d, 2H, SO₂Ar), 7.30–7.15 (m, 5H, benzyl), 3.60 (s, 2H, CH₂Ph), 3.15 (m, 4H, piperazine), 2.50 (m, 4H, piperazine), 2.30 (m, 1H, cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).

- HRMS : m/z calcd for C₂₃H₃₀N₂O₂S [M+H]⁺: 399.2147; found: 399.2152.

Alternative Synthetic Routes

Reductive Amination Approach

A patent (CN116924967A) describes an alternative pathway using N-benzyl-4-piperidone as an intermediate:

- Step 1 : Condense benzylamine with acrylic ester to form N-benzyl-4-piperidone.

- Step 2 : Reduce the ketone to piperazine using LiAlH₄.

- Step 3 : Perform sulfonylation as in Section 4.

Advantages :

- Avoids handling piperazine, which is hygroscopic and challenging to purify.

- Yields intermediates amenable to parallel synthesis.

Challenges and Optimization Strategies

Byproduct Formation

- Dual Sulfonylation : Excess sulfonyl chloride may lead to disubstituted products. Mitigation includes using stoichiometric sulfonyl chloride and monitoring via TLC.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve sulfonyl chloride solubility but may slow reaction kinetics compared to DCM.

Green Chemistry Considerations

- Catalytic Methods : Recent patents (CN102838567B) highlight using immobilized bases (e.g., polystyrene-supported DMAP) to reduce waste.

- Solvent Recovery : Distillation of DCM and triethylamine achieves >90% solvent reuse.

Industrial-Scale Feasibility

Scaling the synthesis requires addressing:

- Cost of 4-Cyclohexylbenzenesulfonyl Chloride : Sourcing or synthesizing this reagent in bulk remains a bottleneck.

- Purification : Centrifugal partition chromatography (CPC) offers higher throughput than column chromatography for multi-kilogram batches.

Chemical Reactions Analysis

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclohexyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. It is known to interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can modulate neurotransmitter levels, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are often classified by their substituents, which dictate their pharmacological profiles. Key structural analogs include:

Key Observations :

- Cyclohexyl vs.

- Benzyl vs. Chlorobenzyl () : The benzyl group is a common pharmacophore in CNS-targeting agents, while chlorobenzyl derivatives (e.g., ) exhibit cytotoxicity in cancer cell lines, suggesting divergent biological applications .

Receptor Binding and Selectivity

- hA2A Adenosine Receptor (hA2AAR): Piperazine derivatives with benzyl substituents (e.g., compound 3 in ) show high binding affinity (Ki = 58 nM) compared to piperidine analogs (Ki = 594 nM) . The target compound’s cyclohexylbenzenesulfonyl group may sterically hinder binding but could enhance selectivity for specific subtypes.

- BACE1 Inhibition () : Substituents on the piperazine ring critically influence activity. The cyclohexyl group’s bulk may reduce inhibitory potency compared to smaller phenylsulfonyl groups (e.g., IC50 = 19.66 mM for indole-based analogs) .

Cytotoxicity and Anticancer Activity

- 4-Chlorobenzhydryl Derivatives () : Derivatives like 5a–g exhibit cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer lines. The target compound’s cyclohexyl group may modulate similar pathways but with altered potency due to steric effects .

Metabolic Stability and Clearance

- Piperazine as a Metabolic Hotspot () : Piperazine rings are prone to deethylation and oxidation. The cyclohexyl group in the target compound may slow metabolism compared to smaller substituents (e.g., methyl in ), reducing clearance rates .

- Thioether vs. Sulfonyl Groups () : Methylthio groups (e.g., ) are metabolically labile, whereas sulfonyl groups (e.g., ) are more stable, suggesting longer half-lives for sulfonyl-containing analogs .

Biological Activity

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine (CAS No. 496015-05-5) is a piperazine derivative that has garnered attention for its potential biological activities . This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine can be represented as follows:

- IUPAC Name : 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine

- Molecular Formula : C23H30N2O2S

- Molecular Weight : 402.56 g/mol

Structural Features

| Feature | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Benzyl Group | Enhances lipophilicity and potential receptor interactions. |

| Cyclohexyl Group | Provides steric bulk that may influence binding affinity. |

| Sulfonyl Group | Potentially involved in enzyme inhibition or receptor modulation. |

The biological activity of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine is hypothesized to involve:

- Receptor Binding : Interaction with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism or signaling pathways, which could lead to therapeutic effects in neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar piperazine derivatives, suggesting potential activities:

- Analgesic Activity : Compounds with similar structures have shown increased analgesic effects due to the presence of electron-withdrawing groups on the benzyl moiety .

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, indicating that 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine may also exhibit similar effects .

Case Studies and Research Findings

Research has focused on the synthesis and testing of piperazine derivatives for various biological activities:

- A study highlighted the synthesis of related piperazine compounds, demonstrating significant analgesic and anti-inflammatory activities through receptor modulation .

- Another investigation examined the structure-activity relationship (SAR) of piperazine derivatives, identifying key functional groups that enhance biological efficacy .

Data Table: Biological Activities of Piperazine Derivatives

Q & A

Basic Research Question

- X-ray Crystallography : Resolves atomic-level geometry; critical for confirming sulfonyl and benzyl group orientations. Note potential disorder in substituents, as seen in analogous compounds .

- NMR Spectroscopy :

- ¹H NMR : Benzyl protons appear as a singlet (~δ 3.8–4.2 ppm), while cyclohexyl protons show multiplet splitting (~δ 1.2–2.1 ppm).

- ¹³C NMR : Sulfonyl carbon resonates at ~δ 115–120 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~470–480 g/mol) .

How do structural modifications to the piperazine core affect biological activity?

Advanced Research Question

- Substituent Effects :

- Sulfonyl Group : Electron-withdrawing properties enhance receptor binding affinity (e.g., serotonin or dopamine receptors) .

- Benzyl/Cyclohexyl Groups : Hydrophobic interactions improve membrane permeability but may reduce solubility .

- Case Study : Replacing cyclohexyl with a nitro group (as in related compounds) increased antagonistic activity at 5-HT receptors by 30% but reduced solubility .

Methodology : Use SAR (Structure-Activity Relationship) studies with in vitro assays (e.g., radioligand binding) to quantify effects .

How can researchers resolve contradictions in crystallographic data for sulfonyl-piperazine derivatives?

Advanced Research Question

- Disorder in Crystal Structures : Analogous compounds exhibit positional disorder in substituents (e.g., aroyl rings with 94:6 occupancy ratios), complicating refinement .

- Strategies :

- Use TWINABS for data scaling and SHELXL for refinement with partial occupancy models.

- Validate with complementary techniques (e.g., solid-state NMR) to confirm dynamic disorder .

What experimental designs are suitable for studying the compound’s mechanism of action in neurological pathways?

Advanced Research Question

- In Vitro Assays :

- Radioligand Displacement : Test affinity for monoamine transporters (e.g., [³H]paroxetine for serotonin reuptake inhibition) .

- Calcium Flux Assays : Use HEK293 cells expressing GPCRs to measure downstream signaling .

- In Vivo Models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels .

What strategies improve aqueous solubility without compromising target affinity?

Advanced Research Question

- Pro-drug Approaches : Introduce ionizable groups (e.g., phosphate esters) at the benzyl position .

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility while retaining lipophilic interactions .

- Structural Tweaks : Replace cyclohexyl with polar groups (e.g., morpholine), but validate via SPR (Surface Plasmon Resonance) to ensure binding kinetics are maintained .

How can computational methods predict interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at serotonin receptors. Prioritize sulfonyl and benzyl groups as key pharmacophores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., between sulfonyl oxygen and Arg156 in 5-HT₂₀) .

How is regioselectivity achieved in substitution reactions during synthesis?

Advanced Research Question

- Nucleophilic Substitution : Piperazine’s secondary amine reacts preferentially with sulfonyl chlorides over benzyl halides due to higher nucleophilicity. Control via stepwise addition: sulfonylation first, followed by benzylation .

- Catalytic Effects : Tetramethylammonium iodide enhances reactivity in epichlorohydrin-mediated steps .

What purification techniques are effective for isolating 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine?

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .

- Recrystallization : Optimal solvents include ethanol-water mixtures (70:30 v/v) at −20°C .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

- Thermal Stability : Decomposes above 150°C, releasing SO₂ and benzene derivatives (TGA analysis) .

- Photostability : Protect from UV light; store in amber vials at −20°C to prevent sulfonyl group degradation .

- Solution Stability : In DMSO, stable for 6 months at −80°C; avoid aqueous buffers (pH > 8) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.